(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an intriguing organic compound with a complex structure and various potential applications in scientific research. This compound consists of a bromophenyl group attached to a piperidine ring, which is further connected to a benzo[d]thiazolyl ether moiety.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone. For instance, the solubility of the compound in different solvents can affect its distribution and availability in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, a multi-step synthetic route is typically employed:
Synthesis of 3-Bromophenyl Methanone: Begin with the bromination of benzene using bromine in the presence of a Lewis acid such as iron(III) bromide to obtain 3-bromobenzene. This intermediate undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 3-bromoacetophenone.
Formation of 4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: The benzo[d]thiazole derivative can be synthesized by cyclizing a corresponding ortho-aminobenzonitrile with 4-methylthioamide. This compound is then converted into an ether via an O-alkylation reaction with piperidine.
Condensation Reaction: Finally, the 3-bromophenyl methanone is reacted with the 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis involves:
Continuous flow chemistry for efficient bromination and acylation.
Automated purification processes like column chromatography.
Optimization of reaction conditions to maximize yield and purity, using catalysts and varying temperatures and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly on the piperidine ring or the benzo[d]thiazole group.
Reduction: Reduction reactions are less common but may involve the bromophenyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation products include hydroxylated derivatives and carboxylic acids.
Reduction typically leads to debrominated products.
Substitution yields various derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor or intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology: It serves as a ligand in biochemical assays to study receptor binding and interaction, especially due to its piperidine and benzo[d]thiazole moieties.
Industry: Used in the development of specialty chemicals, including advanced polymers and materials with specific electronic properties.
Comparison with Similar Compounds
(3-Bromophenyl)(4-(benzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
(3-Bromophenyl)(4-((4-methylbenzothiazol-2-yl)oxy)piperidin-1-yl)methanone
(4-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
These comparisons highlight variations in substituents that affect the compounds' reactivity and applications.
There you have it, a deep dive into the fascinating world of (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone! Curious about any specific detail?
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYZIPILKYCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.